molecular formula C14H18O7 B3422966 Pentaerythritol triacrylate CAS No. 27775-58-2

Pentaerythritol triacrylate

Cat. No. B3422966
Key on ui cas rn: 27775-58-2
M. Wt: 298.29 g/mol
InChI Key: HVVWZTWDBSEWIH-UHFFFAOYSA-N
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Patent
US04594310

Procedure details

Into 1.8 liters of ethyl cellosolve, 90 g of polymer obtained by the addition reaction of pentaerythritol triacrylate to the partial alcoholysis product of copolymer of styrene/maleic acid anhydride (styright CM-2L manufactured by Sankyo Chemical Co., Ltd.), 10 g of partial hydrolysed product of polymethyl methacrylate and 100 g of trimethylolpropane triacrylate were dissolved followed by adding the initiator of 2 g of compound a-1, 16 g of compound b-1 and 6 g of compound c-1 and 1.5 g of the coloring agent of Victoria pure blue to prepare the photosensitive solution. The photosensitive plate was produced from the solution thus prepared in accordance with the same procedures as in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polymethyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:14][O:15][C:16](=O)[CH:17]=C)[CH2:8][O:9]C(=O)C=C)(=[O:4])[CH:2]=[CH2:3].[CH2:22]=CC1C=CC=CC=1.C1(=O)[O:35][C:33](=[O:34])[CH:32]=[CH:31]1>>[CH3:7][CH2:14][O:15][CH2:16][CH2:17][OH:34].[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:33]([OH:35])(=[O:34])[CH:32]=[CH2:31].[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:20]([C:7]([CH2:8][OH:9])([CH2:14][OH:15])[CH2:6][CH3:22])[OH:21] |f:1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1.C1(\C=C/C(=O)O1)=O
Name
polymethyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCOCCO
Measurements
Type Value Analysis
AMOUNT: VOLUME 1.8 L
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
Name
Type
product
Smiles
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 100 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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